molecular formula C14H14BrN3O B11809148 2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B11809148
M. Wt: 320.18 g/mol
InChI Key: MIYWBBQIHZQCFN-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 1352305-32-8) is a high-purity chemical reagent intended for research applications only. This compound belongs to the cyclopenta[d]pyrimidine class, a scaffold identified in scientific literature as a source of potent colchicine-site microtubule inhibitors . These small molecules are of significant interest in anticancer discovery for their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . Research into related analogues demonstrates that the cyclopenta[d]pyrimidine core is a valuable template for developing agents that can overcome major clinical resistance mechanisms, including multidrug resistance mediated by P-glycoprotein (Pgp) overexpression and resistance associated with βIII-tubulin isotype expression . The structural features of this bromo- and methoxy-substituted aniline derivative make it a chemically interesting intermediate for further structure-activity relationship (SAR) exploration in medicinal chemistry programs. Researchers can utilize this compound in biochemical assays for tubulin-binding studies and in cellular models to investigate its potential antiproliferative effects. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES 1. BLD Pharmatech Ltd. This compound. Retrieved from https://www.bldpharm.com/products/1352305-32-8.html 2. J. Med. Chem. (2013). Synthesis and Discovery of Substituted Cyclopenta[d]pyrimidines as Antimicrotubule Agents. PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3850778/ 3. J. Med. Chem. (2010). Synthesis and Discovery of Water Soluble Microtubule Targeting Agents. PMC. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2988971/

Properties

Molecular Formula

C14H14BrN3O

Molecular Weight

320.18 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C14H14BrN3O/c1-19-12-6-5-8(7-10(12)15)14-17-11-4-2-3-9(11)13(16)18-14/h5-7H,2-4H2,1H3,(H2,16,17,18)

InChI Key

MIYWBBQIHZQCFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(CCC3)C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, including bromination, condensation, cyclization, and rearrangement reactions. One common method starts with the bromination of an aromatic ring, followed by condensation with appropriate reagents to form the pyrimidine core. Cyclization and Dimroth rearrangement are often employed to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to be a simple and effective method for preparing pyrimidine derivatives, reducing the formation of undesirable by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-N,2-Dimethyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-Amine

  • Structure : Pyrrolo[2,3-d]pyrimidine core with a 4-methoxyphenyl group and N-methylation.
  • Activity: Binds to the colchicine site of tubulin, inhibits microtubule assembly (GI₅₀ in nanomolar range), and overcomes P-glycoprotein-mediated drug resistance .
  • Comparison: The pyrrolo-pyrimidine core lacks the cyclopenta ring, reducing ring strain and altering conformational flexibility.

N-(4-(Methylsulfonyl)Phenyl)-6,7-Dihydro-5H-Cyclopenta[d]Pyrimidin-4-Amine

  • Structure : Cyclopenta[d]pyrimidin-4-amine core with a 4-(methylsulfonyl)phenyl substituent.
  • Synthesis : Prepared via Suzuki coupling or nucleophilic substitution (25% yield) .
  • Unlike the bromo-methoxy derivative, this compound may exhibit different target selectivity due to the electron-withdrawing sulfonyl group .

2-Chloro-N-Methyl-6,7-Dihydro-5H-Cyclopenta[d]Pyrimidin-4-Amine

  • Structure : Chlorine substituent at position 2 and N-methylation.
  • Comparison : The chloro substituent is smaller and less lipophilic than bromine, which may reduce cellular uptake. N-methylation could enhance metabolic stability but decrease binding affinity to targets requiring hydrogen bonding .

N-(2-Methoxyphenyl)-2-Methyl-6,7-Dihydro-5H-Cyclopenta[d]Pyrimidin-4-Amine

  • Structure : Positional isomer with methoxy at the ortho position of the phenyl ring.
  • Activity: Not explicitly reported, but the ortho-methoxy group may sterically hinder interactions with flat binding pockets (e.g., tubulin) compared to the para-methoxy isomer .

Thieno-Fused Derivatives (e.g., 6,7-Dihydro-5H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-Amine)

  • Structure: Incorporates a thieno ring fused to the cyclopenta-pyrimidine core.
  • Activity: Thieno derivatives often exhibit enhanced kinase inhibition due to sulfur’s electron-rich nature. However, the larger heterocyclic system may reduce solubility .

Structural and Property Comparison Table

Compound Name Core Structure Substituents LogP (Predicted) Key Biological Activity Evidence Source
Target Compound Cyclopenta[d]pyrimidine 3-Bromo-4-methoxyphenyl ~3.8 Tubulin inhibition (hypothesized)
N-(4-Methoxyphenyl)-pyrrolo-pyrimidine Pyrrolo[2,3-d]pyrimidine 4-Methoxyphenyl, N-Me ~2.9 Antimitotic (GI₅₀ = 10–50 nM)
4-(Methylsulfonyl)phenyl analog Cyclopenta[d]pyrimidine 4-Methylsulfonylphenyl ~2.1 Undisclosed (PI5P4Kγ inhibitor?)
2-Chloro-N-methyl analog Cyclopenta[d]pyrimidine 2-Chloro, N-Me ~3.0 Lab reagent (no activity data)
Thieno-fused derivative Cyclopenta[4,5]thieno-pyrimidine Variable (e.g., benzodioxolyl) ~4.2 Kinase inhibition (predicted)

Key Findings and Implications

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger size and higher lipophilicity may enhance target binding but increase metabolic liability compared to chlorine . Methoxy Position: Para-methoxy (target compound) optimizes spatial alignment with tubulin’s colchicine site, whereas ortho-methoxy () introduces steric clashes . Polar Groups: Methylsulfonyl () improves solubility but may limit membrane permeability, making it more suitable for intravenous formulations .

Synthetic Accessibility: The target compound’s synthesis likely involves Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation, similar to methods in (e.g., isopropanol reflux with diisopropylethyl amine) .

Therapeutic Potential: The target compound’s combination of bromine and para-methoxy groups positions it as a promising candidate for overcoming multidrug resistance in cancer, a property observed in structurally related compounds .

Biological Activity

Overview

2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound features a pyrimidine core, which is commonly associated with various pharmacological effects, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

PropertyValue
Molecular FormulaC14H14BrN3O
Molecular Weight320.18 g/mol
IUPAC NameThis compound
InChIInChI=1S/C14H14BrN3O/c1-19-12-6-5-8(7-10(12)15)14-17-11-4-2-3-9(11)13(16)18-14/h5-7H,2-4H2,1H3,(H2,16,17,18)
Canonical SMILESCOC1=C(C=C(C=C1)C2=NC3=C(CCC3)C(=N2)N)Br

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit the activity of certain enzymes by binding to their active sites.
  • Cell Growth Suppression : By inhibiting specific signaling pathways, it can suppress cell proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

Anticancer Activity

Research has indicated that derivatives of cyclopenta[d]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to this compound showed potent antiproliferative effects against various cancer cell lines, with IC50 values indicating effectiveness in the low micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Preliminary studies have shown that it exhibits activity against certain bacterial strains, suggesting potential for development as an antimicrobial agent .

Case Studies

  • Study on Anticancer Efficacy :
    • A specific derivative was tested against multidrug-resistant cancer cell lines and demonstrated enhanced efficacy compared to existing treatments. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Testing :
    • Various derivatives were synthesized and tested for their ability to inhibit bacterial growth. Results indicated that modifications on the phenyl ring could significantly affect antimicrobial potency .

Q & A

Q. Example Table: Key Reaction Parameters for Optimization

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)80–120110+25% yield
Solvent (DMF:H2O)90:10 → 70:3080:20Improved purity
Catalyst Loading5–15 mol%10 mol%Reduced byproducts

Basic: What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with multinuclear NMR (1H, 13C, 15N) to resolve aromatic and heterocyclic protons. For bromine and methoxy groups:

  • 1H-13C HSQC clarifies coupling in the cyclopenta-pyrimidine core.
  • ESI-HRMS confirms molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 peak).
    Comparisons with structurally similar pyrimidines (e.g., fluorophenyl analogs) highlight the importance of intramolecular hydrogen bonding in stabilizing the crystal lattice .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:
Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to pyrimidines’ known role in targeting ATP-binding pockets.

  • Use fluorescence polarization for real-time binding kinetics.
  • Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) can screen for antiproliferative effects.
    Reference studies on thieno[3,2-d]pyrimidines suggest correlating bioactivity with substituent electronegativity (e.g., bromine’s impact on hydrophobic interactions) .

Advanced: How can computational modeling resolve contradictions between predicted and observed reactivity in its derivatives?

Methodological Answer:
Apply density functional theory (DFT) to model reaction pathways and compare with experimental outcomes. For example:

  • Transition state analysis explains unexpected regioselectivity in electrophilic substitutions.
  • Molecular dynamics (MD) simulations can clarify solvent effects on cyclization efficiency.
    The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error approaches. For instance, discrepancies in bromine’s steric effects may arise from solvent polarity not accounted for in initial models .

Advanced: What strategies validate structure-activity relationships (SAR) for bromine and methoxy substituents?

Methodological Answer:
Use systematic analog synthesis :

  • Replace bromine with chlorine/iodine to assess halogen-dependent activity.
  • Modify methoxy to ethoxy or hydrogen to study steric/electronic effects.
    Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies critical binding features. Data from N-(4-chlorophenyl)thieno-pyrimidines show that methoxy groups enhance solubility but reduce membrane permeability, requiring balance in lead optimization .

Q. Example Table: SAR Trends in Pyrimidine Derivatives

SubstituentBioactivity (IC50, nM)Solubility (LogP)
3-Bromo-4-methoxy12.5 ± 1.22.8
3-Chloro-4-ethoxy18.9 ± 2.13.1
4-Hydroxy>1001.5

Advanced: How do solvent effects influence the reaction mechanism in cyclopenta-pyrimidine synthesis?

Methodological Answer:
Protic solvents (e.g., ethanol) stabilize charged intermediates in SNAr reactions, while aprotic solvents (DMF, DMSO) accelerate cyclization via dipole interactions. Kinetic studies (e.g., Eyring plots) quantify solvent polarity’s role in activation energy. For example, DMSO increases reaction rates by 40% compared to THF in analogous thieno-pyrimidine syntheses .

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